![molecular formula C23H36Cl2O2 B14386009 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene CAS No. 88334-98-9](/img/structure/B14386009.png)
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a dodecyloxy group and a 5,5-dichloropent-4-en-1-yloxy group, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene typically involves the following steps:
Preparation of 5,5-Dichloropent-4-en-1-ol: This intermediate can be synthesized through the chlorination of pent-4-en-1-ol using thionyl chloride (SOCl₂) under reflux conditions.
Formation of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]benzene: The intermediate 5,5-dichloropent-4-en-1-ol is then reacted with 4-hydroxybenzene in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage.
Introduction of the Dodecyloxy Group: The final step involves the reaction of the product with dodecyl bromide (C₁₂H₂₅Br) in the presence of a base like sodium hydride (NaH) to introduce the dodecyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the double bond in the pentenyl group to a single bond.
Substitution: The chlorine atoms in the dichloropentyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et₃N).
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Membrane Properties: Incorporating into cell membranes and affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(octyloxy)benzene: Similar structure but with an octyloxy group instead of a dodecyloxy group.
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(decyloxy)benzene: Similar structure but with a decyloxy group instead of a dodecyloxy group.
Uniqueness
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both the dichloropentyl and dodecyloxy groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88334-98-9 |
|---|---|
Molecular Formula |
C23H36Cl2O2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-(5,5-dichloropent-4-enoxy)-4-dodecoxybenzene |
InChI |
InChI=1S/C23H36Cl2O2/c1-2-3-4-5-6-7-8-9-10-12-19-26-21-15-17-22(18-16-21)27-20-13-11-14-23(24)25/h14-18H,2-13,19-20H2,1H3 |
InChI Key |
SENHGUFDMSIQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


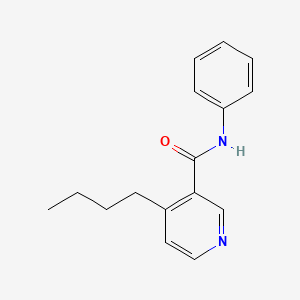
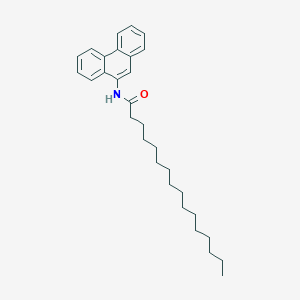
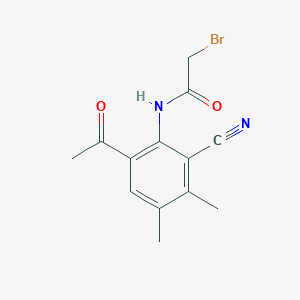
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
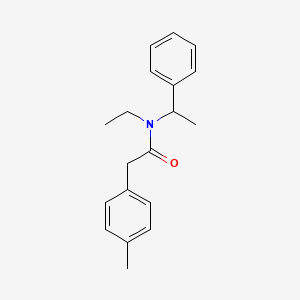
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
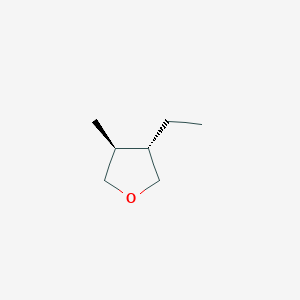
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
